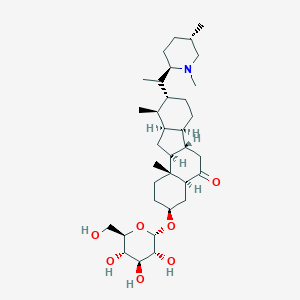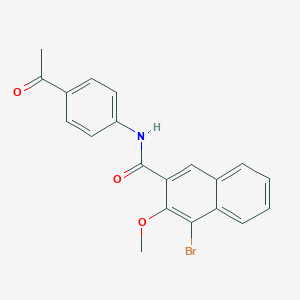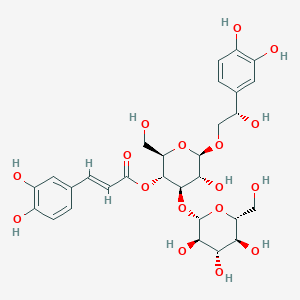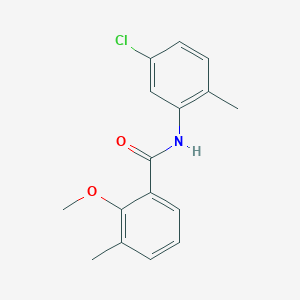![molecular formula C19H29N3O2 B236559 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. In
Mecanismo De Acción
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPP has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMPP has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for use in lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. DMPP is also relatively stable and can be stored for long periods without degradation. However, DMPP has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, DMPP can be toxic at high concentrations, making it important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is the development of novel DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of DMPP's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a complex compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been studied for its role in cancer therapy. While DMPP has several advantages for use in lab experiments, it also has some limitations that must be considered. Further research is needed to fully understand the potential of DMPP for therapeutic applications.
Métodos De Síntesis
The synthesis of DMPP involves a multi-step process that includes the reaction of piperazine with 4-chloro-2,2-dimethylbutanoic acid to form the intermediate product, 4-(2,2-dimethylpropanoyl)piperazine. This intermediate product is then reacted with 4-aminophenyl-2-methylpropanoic acid to form the final product, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide. The synthesis of DMPP requires specialized equipment and expertise, making it a challenging process.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. DMPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been investigated for its role in cancer therapy due to its ability to induce cell death in cancer cells.
Propiedades
Nombre del producto |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide |
|---|---|
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
Clave InChI |
AOJFVYQUXBJPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)






